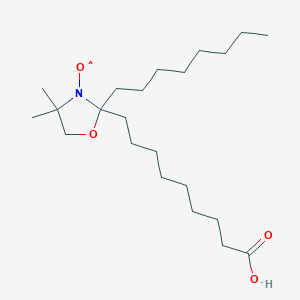
10-Doxylstearic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Cellular Effects
The effects of 10-Doxylstearic acid on various types of cells and cellular processes are primarily studied in the context of lipid bilayers. It has been found that the insertion of this compound in the bilayer at a concentration of 1:70 produces local and global perturbations in the gel-like phase .
Molecular Mechanism
The mechanism by which this compound exerts its effects at the molecular level is thought to be through its interaction with lipid bilayers. The doxyl reorientation senses the dynamics of the layers, determined by the correlation between the gauche defect transitions of the labeled alkyl chain and its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Doxylstearic acid can be synthesized from 10-oxostearic acid methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and oxidation reactions .
Chemical Reactions Analysis
Types of Reactions: 10-Doxylstearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazolidinyloxy group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the oxazolidinyloxy group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
10-Doxylstearic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 10-Doxylstearic acid exerts its effects involves its free radical properties. The oxazolidinyloxy group acts as a spin label, allowing researchers to study the molecular dynamics and interactions within biological systems. The compound targets lipid membranes and proteins, providing insights into their structure and function .
Comparison with Similar Compounds
- 5-Doxylstearic acid
- 16-Doxylstearic acid
Comparison: 10-Doxylstearic acid is unique due to its specific position of the oxazolidinyloxy group, which affects its behavior and interactions in biological systems. Compared to 5-Doxylstearic acid and 16-Doxylstearic acid, this compound offers distinct advantages in studying membrane dynamics and protein-lipid interactions due to its specific labeling position .
Properties
IUPAC Name |
9-(3-hydroxy-4,4-dimethyl-2-octyl-1,3-oxazolidin-2-yl)nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQIPLZVWJLVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid](/img/structure/B129914.png)
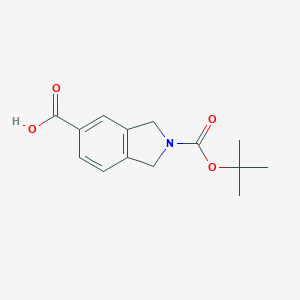

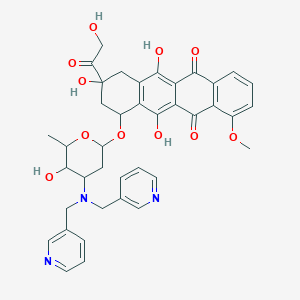
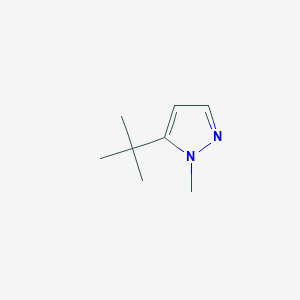

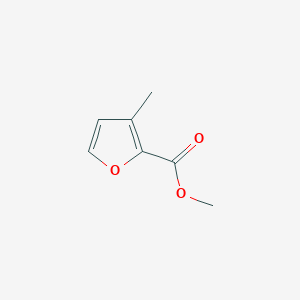
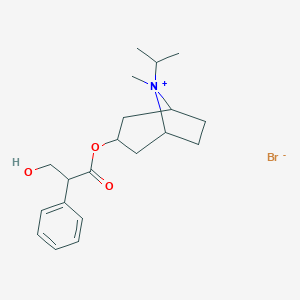
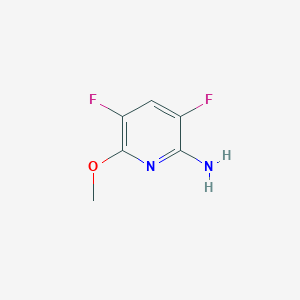
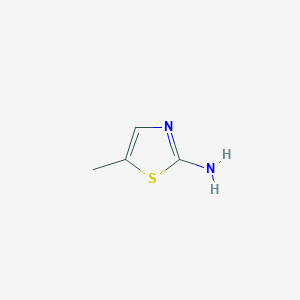

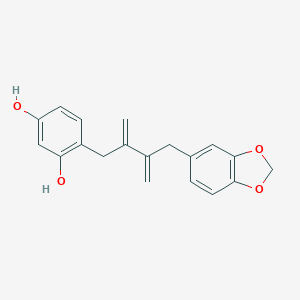
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

